molecular formula C11H9ClO3 B2813376 2-(5-Chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid CAS No. 1528568-88-8

2-(5-Chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid

Cat. No.: B2813376
CAS No.: 1528568-88-8
M. Wt: 224.64
InChI Key: NCVRSCHIGLBPLT-UHFFFAOYSA-N
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Description

2-(5-Chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid is an organic compound that belongs to the class of indenone derivatives This compound is characterized by the presence of a chloro substituent at the 5-position and an acetic acid moiety attached to the 2-position of the indenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloro-1,2-dihydroinden-3-one.

    Formation of the Acetic Acid Moiety: The 5-chloro-1,2-dihydroinden-3-one is then reacted with a suitable acetic acid derivative under acidic or basic conditions to introduce the acetic acid moiety at the 2-position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indenone derivatives.

Scientific Research Applications

2-(5-Chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity of indenone derivatives.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Oxo-1,2-dihydroinden-2-yl)acetic acid: Lacks the chloro substituent.

    2-(5-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid: Contains a bromo substituent instead of chloro.

    2-(5-Methyl-3-oxo-1,2-dihydroinden-2-yl)acetic acid: Contains a methyl substituent instead of chloro.

Uniqueness

2-(5-Chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where the chloro group plays a crucial role.

Properties

IUPAC Name

2-(5-chloro-3-oxo-1,2-dihydroinden-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c12-8-2-1-6-3-7(4-10(13)14)11(15)9(6)5-8/h1-2,5,7H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVRSCHIGLBPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C1C=CC(=C2)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528568-88-8
Record name 2-(6-chloro-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
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